An In-depth Technical Guide to 4-(3-Methoxypropoxy)-3-methylpicolinic Acid: Synthesis, Characterization, and Application
An In-depth Technical Guide to 4-(3-Methoxypropoxy)-3-methylpicolinic Acid: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(3-Methoxypropoxy)-3-methylpicolinic acid, a key intermediate in the synthesis of various pharmaceuticals. This document details its chemical structure, physicochemical properties, and a proposed robust synthetic pathway, including a step-by-step experimental protocol. Furthermore, a thorough analytical characterization methodology is presented, supported by predictive data. The guide elucidates the compound's critical role in the manufacturing of proton pump inhibitors, specifically Rabeprazole, offering valuable insights for professionals in medicinal chemistry and drug development.
Introduction
4-(3-Methoxypropoxy)-3-methylpicolinic acid, with the CAS Number 1163685-31-1, is a substituted picolinic acid derivative. Picolinic acids, isomers of nicotinic acid, are an important class of heterocyclic compounds widely utilized as building blocks in the synthesis of agrochemicals, and more prominently, pharmaceuticals. The unique substitution pattern of 4-(3-Methoxypropoxy)-3-methylpicolinic acid, featuring a methoxypropoxy group at the 4-position and a methyl group at the 3-position of the pyridine ring, makes it a crucial precursor in the multi-step synthesis of Rabeprazole. Rabeprazole is a widely prescribed proton pump inhibitor used in the treatment of acid-related gastrointestinal disorders.[1] This guide aims to provide a detailed technical resource for researchers and chemists working with this important molecule.
Chemical Structure and Physicochemical Properties
The chemical structure of 4-(3-Methoxypropoxy)-3-methylpicolinic acid is characterized by a pyridine-2-carboxylic acid core. The IUPAC name for this compound is 4-(3-methoxypropoxy)-3-methylpyridine-2-carboxylic acid.[2]
Molecular Formula: C₁₁H₁₅NO₄[2]
Molecular Weight: 225.24 g/mol [2]
The presence of the carboxylic acid group imparts acidic properties, while the pyridine nitrogen provides a basic site. The methoxypropoxy side chain enhances lipophilicity, a key feature for its role in the synthesis of active pharmaceutical ingredients.
| Property | Value | Source |
| CAS Number | 1163685-31-1 | [2] |
| Molecular Formula | C₁₁H₁₅NO₄ | [2] |
| Molecular Weight | 225.24 g/mol | [2] |
| Appearance | Predicted: White to off-white solid | General knowledge |
| Solubility | Predicted: Soluble in polar organic solvents (e.g., methanol, DMSO), slightly soluble in water | General knowledge |
| pKa | Predicted: ~2-3 for the carboxylic acid, ~5 for the pyridine nitrogen | General knowledge |
Synthesis of 4-(3-Methoxypropoxy)-3-methylpicolinic Acid
The synthesis of 4-(3-Methoxypropoxy)-3-methylpicolinic acid can be strategically designed from commercially available starting materials. A plausible and efficient synthetic route involves the preparation of the key intermediate, (4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methanol, followed by its oxidation to the desired carboxylic acid. This approach ensures high yields and purity of the final product.
Synthetic Pathway
The overall synthetic transformation can be visualized as a two-step process starting from a suitable 2,3-dimethylpyridine derivative.
Caption: Proposed synthetic pathway for 4-(3-Methoxypropoxy)-3-methylpicolinic acid.
Experimental Protocol
This intermediate is synthesized from 2,3-dimethyl-4-chloropyridine N-oxide. The first stage involves a nucleophilic substitution of the chloro group with 3-methoxypropanol, followed by a rearrangement reaction.
-
Nucleophilic Substitution: To a solution of 3-methoxypropanol in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add a strong base like sodium hydride (NaH) portion-wise at 0 °C to form the corresponding alkoxide.
-
Reaction with Pyridine N-oxide: Add 2,3-dimethyl-4-chloropyridine N-oxide to the reaction mixture and stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Rearrangement: The resulting 2,3-dimethyl-4-(3-methoxypropoxy)pyridine N-oxide is then subjected to a Boekelheide-type rearrangement. This is typically achieved by heating with acetic anhydride, which leads to the formation of an acetoxymethyl intermediate.
-
Hydrolysis: Subsequent hydrolysis of the acetate group with an aqueous base, such as sodium hydroxide, yields (4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methanol.
-
Purification: The crude product is purified by column chromatography on silica gel.
Rationale: The use of the N-oxide activates the 4-position for nucleophilic substitution and facilitates the subsequent functionalization of the 2-methyl group. The Boekelheide rearrangement is a classic and efficient method for introducing a functional group at the 2-methyl position of a pyridine N-oxide.
The final step involves the oxidation of the primary alcohol to a carboxylic acid. Potassium permanganate is a powerful and cost-effective oxidizing agent for this transformation.[1][3]
-
Reaction Setup: Dissolve (4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methanol in an aqueous solution of sodium hydroxide.
-
Oxidation: Slowly add a solution of potassium permanganate (KMnO₄) in water to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature. The reaction mixture is then heated to ensure complete oxidation.[3]
-
Work-up: After the reaction is complete (indicated by the disappearance of the purple color of permanganate), the mixture is cooled, and the manganese dioxide byproduct is removed by filtration.
-
Isolation: The filtrate is acidified with a mineral acid (e.g., HCl) to a pH of approximately 3-4, at which point the picolinic acid derivative precipitates out of the solution.
-
Purification: The precipitated solid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Rationale: The oxidation of a benzylic-type alcohol to a carboxylic acid is a standard transformation in organic synthesis. Potassium permanganate is a robust oxidant for this purpose, and performing the reaction under basic conditions helps to solubilize the starting material and the intermediate carboxylate salt.[4]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 4-(3-Methoxypropoxy)-3-methylpicolinic acid. The following techniques are recommended:
Spectroscopic Data (Predicted)
| Technique | Predicted Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 13.0-14.0 (br s, 1H, COOH), 8.3-8.4 (d, 1H, H-6), 7.0-7.1 (d, 1H, H-5), 4.1-4.2 (t, 2H, OCH₂), 3.5-3.6 (t, 2H, OCH₂), 3.2-3.3 (s, 3H, OCH₃), 2.2-2.3 (s, 3H, Ar-CH₃), 2.0-2.1 (p, 2H, CH₂). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 165-167 (COOH), 162-164 (C-4), 148-150 (C-2), 146-148 (C-6), 125-127 (C-3), 108-110 (C-5), 68-70 (OCH₂), 58-60 (OCH₃), 28-30 (CH₂), 15-17 (Ar-CH₃). |
| FT-IR (KBr, cm⁻¹) | ν: 3400-2500 (br, O-H stretch of COOH), 2950-2850 (C-H stretch), 1720-1700 (C=O stretch of COOH), 1600-1580 (C=N and C=C stretch of pyridine ring), 1250-1200 (C-O stretch of ether). |
| Mass Spectrometry (ESI+) | m/z: 226.1 [M+H]⁺, 248.1 [M+Na]⁺. |
Rationale for Predicted Data: The predicted NMR chemical shifts are based on the analysis of similar substituted picolinic acid structures and standard chemical shift tables.[5] The broad ¹H NMR signal for the carboxylic acid proton is characteristic and its disappearance upon D₂O exchange would confirm its identity.[6] The IR spectrum is expected to show a very broad O-H stretch and a characteristic C=O stretch for the carboxylic acid. The mass spectrum will show the protonated molecular ion as the base peak in positive ion mode.
Chromatographic Purity
High-Performance Liquid Chromatography (HPLC) should be employed to determine the purity of the final compound. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is suitable. Detection is typically performed using a UV detector at a wavelength where the pyridine ring exhibits strong absorbance (around 260-280 nm). The purity should be ≥99% for use in pharmaceutical synthesis.
Application in Drug Synthesis: A Key Intermediate for Rabeprazole
4-(3-Methoxypropoxy)-3-methylpicolinic acid is not an active pharmaceutical ingredient itself but serves as a crucial advanced intermediate in the synthesis of Rabeprazole. Rabeprazole is a proton pump inhibitor that suppresses gastric acid secretion.[2][7]
The synthesis of Rabeprazole involves the condensation of a substituted pyridine moiety with a benzimidazole derivative.[2] The carboxylic acid group of 4-(3-Methoxypropoxy)-3-methylpicolinic acid is typically converted to a more reactive species, such as an acid chloride or an ester, to facilitate the subsequent steps that lead to the formation of the final drug substance.
Caption: Role of 4-(3-Methoxypropoxy)-3-methylpicolinic acid derivatives in Rabeprazole synthesis.
The synthetic route often involves the reduction of the carboxylic acid to the corresponding alcohol, (4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methanol, which is then chlorinated to give 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine.[8] This chlorinated intermediate is then condensed with 2-mercaptobenzimidazole, followed by oxidation of the resulting sulfide to the sulfoxide to yield Rabeprazole.[2] The purity and quality of 4-(3-Methoxypropoxy)-3-methylpicolinic acid are therefore paramount to ensure the quality and yield of the final Rabeprazole API.
Conclusion
4-(3-Methoxypropoxy)-3-methylpicolinic acid is a molecule of significant industrial importance, primarily due to its role as a key building block in the synthesis of Rabeprazole. This guide has provided a detailed overview of its chemical structure, properties, a viable synthetic route with a detailed experimental protocol, and a comprehensive analytical characterization strategy. The understanding of its synthesis and properties is crucial for chemists and researchers involved in the development and manufacturing of this important pharmaceutical. The methodologies and insights presented herein are intended to serve as a valuable resource for the scientific community, facilitating further research and process optimization in the field of medicinal and process chemistry.
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